molecular formula C16H18N2O3S2 B2697008 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 954000-60-3

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2697008
CAS No.: 954000-60-3
M. Wt: 350.45
InChI Key: SOTCGHMZMOOYJT-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules, and a thiophene-2-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis

    Preparation of Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.

    Introduction of Propanoyl Group: The tetrahydroquinoline intermediate can be acylated using propanoyl chloride in the presence of a base such as pyridine.

    Formation of Thiophene-2-sulfonamide: The final step involves the sulfonation of the thiophene ring, followed by the coupling of the sulfonamide group to the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anti-cancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Uniqueness

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness may translate to different biological activities or improved efficacy in certain applications.

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a thiophene sulfonamide moiety. Its structural formula can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This structure is significant for its interaction with biological targets due to the presence of functional groups that can participate in various biochemical reactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory responses and cell signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro experiments demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. A notable study showed an IC50 value in the micromolar range against human lung adenocarcinoma (A549) cells .
Cell LineIC50 (µM)Reference
A549 (Lung)15
HCT116 (Colon)20
MCF7 (Breast)25

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies indicated a reduction in inflammatory markers following administration of the compound. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and psoriasis .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on tumor growth in xenograft models. The results showed significant tumor regression compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Safety and Tolerance

In a safety evaluation involving multiple doses in rodent models, no significant adverse effects were observed over a two-week period. This study supports the compound's safety profile for further clinical development .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-15(19)18-9-3-5-12-11-13(7-8-14(12)18)17-23(20,21)16-6-4-10-22-16/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTCGHMZMOOYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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